4-(2-Chloro-6-((4-(tetrahydrofuran-3-yl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine 4-(2-Chloro-6-((4-(tetrahydrofuran-3-yl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine
Brand Name: Vulcanchem
CAS No.: 1147422-73-8
VCID: VC2849334
InChI: InChI=1S/C19H26ClN5O2S/c20-19-21-16-11-15(28-17(16)18(22-19)25-6-9-26-10-7-25)12-23-2-4-24(5-3-23)14-1-8-27-13-14/h11,14H,1-10,12-13H2
SMILES: C1COCC1N2CCN(CC2)CC3=CC4=C(S3)C(=NC(=N4)Cl)N5CCOCC5
Molecular Formula: C19H26ClN5O2S
Molecular Weight: 424 g/mol

4-(2-Chloro-6-((4-(tetrahydrofuran-3-yl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine

CAS No.: 1147422-73-8

Cat. No.: VC2849334

Molecular Formula: C19H26ClN5O2S

Molecular Weight: 424 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Chloro-6-((4-(tetrahydrofuran-3-yl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine - 1147422-73-8

Specification

CAS No. 1147422-73-8
Molecular Formula C19H26ClN5O2S
Molecular Weight 424 g/mol
IUPAC Name 4-[2-chloro-6-[[4-(oxolan-3-yl)piperazin-1-yl]methyl]thieno[3,2-d]pyrimidin-4-yl]morpholine
Standard InChI InChI=1S/C19H26ClN5O2S/c20-19-21-16-11-15(28-17(16)18(22-19)25-6-9-26-10-7-25)12-23-2-4-24(5-3-23)14-1-8-27-13-14/h11,14H,1-10,12-13H2
Standard InChI Key CZTABRJQBMFTTE-UHFFFAOYSA-N
SMILES C1COCC1N2CCN(CC2)CC3=CC4=C(S3)C(=NC(=N4)Cl)N5CCOCC5
Canonical SMILES C1COCC1N2CCN(CC2)CC3=CC4=C(S3)C(=NC(=N4)Cl)N5CCOCC5

Introduction

Chemical Properties and Structure

Basic Information

The compound 4-(2-Chloro-6-((4-(tetrahydrofuran-3-yl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine is identified by the CAS number 1147422-73-8 and has a molecular formula of C19H26ClN5O2S with a molecular weight of 424 g/mol . Its IUPAC name is 4-[2-chloro-6-[[4-(oxolan-3-yl)piperazin-1-yl]methyl]thieno[3,2-d]pyrimidin-4-yl]morpholine, reflecting its complex structure with multiple functional groups . The compound can be represented by several chemical identifiers, including its Standard InChI (InChI=1S/C19H26ClN5O2S/c20-19-21-16-11-15(28-17(16)18(22-19)25-6-9-26-10-7-25)12-23-2-4-24(5-3-23)14-1-8-27-13-14/h11,14H,1-10,12-13H2) and its Canonical SMILES notation (C1COCC1N2CCN(CC2)CC3=CC4=C(S3)C(=NC(=N4)Cl)N5CCOCC5) .

PropertyValue
CAS No.1147422-73-8
Molecular FormulaC19H26ClN5O2S
Molecular Weight424 g/mol
IUPAC Name4-[2-chloro-6-[[4-(oxolan-3-yl)piperazin-1-yl]methyl]thieno[3,2-d]pyrimidin-4-yl]morpholine
Standard InChIKeyCZTABRJQBMFTTE-UHFFFAOYSA-N
PubChem Compound ID58117044

Structural Features

The structure of this compound incorporates several key components that contribute to its unique properties and potential biological activities. At its core is a thieno[3,2-d]pyrimidine scaffold, which serves as a versatile platform for the development of bioactive molecules targeting various diseases, particularly cancer . The molecule features a chloro substituent at the 2-position of the pyrimidine ring, which may enhance binding affinity and selectivity for specific targets . The 4-position of the pyrimidine ring is occupied by a morpholine group, a common structural motif in medicinal chemistry that can improve pharmacokinetic properties and facilitate hydrogen bonding interactions with target proteins . The 6-position of the thiophene ring bears a methyl linker connected to a piperazine moiety, which in turn is attached to a tetrahydrofuran ring at its 3-position . This elaborate side chain likely contributes to the compound's solubility, metabolic stability, and specific binding interactions with biological targets.

Biological Activity

Comparison with Related Compounds

The biological activity of 4-(2-Chloro-6-((4-(tetrahydrofuran-3-yl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine can be better understood by comparing it with structurally related compounds that have been more extensively studied . For instance, GDC-0941, a thieno[3,2-d]pyrimidine derivative, has been developed as a potent, selective, orally bioavailable inhibitor of PI3K and has entered clinical trials for the treatment of cancer . Another related compound, 4-(2-Chloro-6-((1-(cyclopropylmethyl)piperidin-4-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine (CAS No. 1439824-03-9), shares significant structural similarities with our compound of interest and has also been investigated for its pharmacological properties. These structural analogs provide valuable insights into the potential mechanism of action and therapeutic applications of 4-(2-Chloro-6-((4-(tetrahydrofuran-3-yl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine.

Applications in Medicinal Chemistry

Cancer Research

The primary application of 4-(2-Chloro-6-((4-(tetrahydrofuran-3-yl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine and related thieno[3,2-d]pyrimidine derivatives is in cancer research, particularly as inhibitors of kinases involved in cancer-related signaling pathways . Preliminary studies suggest that this compound may inhibit specific kinases or receptors involved in tumor growth and proliferation, potentially making it a valuable tool in oncology research. The PI3K/Akt signaling pathway, which is often targeted by thieno[3,2-d]pyrimidine derivatives, is frequently dysregulated in various cancers, including lung, breast, colorectal, and prostate cancers, making it an attractive target for therapeutic intervention . A notable example is GDC-0941, a thieno[3,2-d]pyrimidine derivative that has been developed as a potent, selective, orally bioavailable inhibitor of PI3K and has entered clinical trials for the treatment of cancer . The structural similarities between GDC-0941 and our compound of interest suggest that 4-(2-Chloro-6-((4-(tetrahydrofuran-3-yl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine may also have potential applications in cancer therapy, either as a research tool to investigate cancer biology or as a lead compound for the development of novel anticancer drugs.

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